[1-methyl-3-(5-methyloxolan-2-yl)-1H-pyrazol-4-yl]methanol is a complex organic compound that belongs to the class of pyrazoles, which are five-membered heterocyclic compounds containing two nitrogen atoms. This compound features a methanol group and a substituted oxolane ring, contributing to its unique chemical properties and potential applications in various scientific fields. The structure of this compound suggests possible biological activities, making it of interest for medicinal chemistry.
The compound can be synthesized through various organic chemistry methods, often involving multi-step synthetic pathways. The literature on synthetic strategies highlights the importance of retrosynthetic analysis in designing effective synthesis routes for such complex molecules.
This compound is classified as a pyrazole derivative due to its pyrazole core structure. It is also categorized under heterocyclic compounds, which are significant in medicinal chemistry for their diverse biological activities.
The synthesis of [1-methyl-3-(5-methyloxolan-2-yl)-1H-pyrazol-4-yl]methanol typically involves several key steps:
The synthetic pathways can be optimized using computational methods and machine learning algorithms, which assist in predicting reaction outcomes and optimizing conditions. Techniques such as chromatography and spectroscopy are employed to monitor the reactions and purify the final product .
Key structural data include:
The compound can participate in various chemical reactions due to its functional groups:
Reaction conditions such as temperature, solvent choice, and catalysts significantly influence the yield and selectivity of these reactions. Computational tools can help predict optimal conditions for desired transformations .
The mechanism of action for [1-methyl-3-(5-methyloxolan-2-yl)-1H-pyrazol-4-yl]methanol involves its interaction with biological targets, potentially influencing enzymatic pathways or receptor activities.
Relevant analyses include spectroscopic methods (Nuclear Magnetic Resonance spectroscopy, Mass Spectrometry) to confirm structure and purity after synthesis .
The compound has potential applications in:
Further research is necessary to fully explore these applications and optimize the synthesis for industrial-scale production .
The compound [1-methyl-3-(5-methyloxolan-2-yl)-1H-pyrazol-4-yl]methanol represents a strategically engineered hybrid scaffold combining two pharmaceutically privileged structures: the pyrazole ring and the oxolane (tetrahydrofuran) moiety. The pyrazole component is a five-membered aromatic heterocycle featuring two adjacent nitrogen atoms, providing robust metabolic stability and π-electron density for target binding [3] [9]. The oxolane unit introduces a chiral, semi-saturated oxygen heterocycle that enhances solubility and modulates three-dimensional conformation through its puckered ring structure [4] [9]. This molecular hybridization leverages the complementary physicochemical properties of both subunits—the pyrazole's hydrogen-bonding capability via its N-H group and the hydroxymethyl group's derivatization potential (-CH₂OH at C4), combined with the oxolane's lipophilic balance and stereochemical complexity [4] [9]. Such bifunctional architecture enables precise interactions with diverse biological targets, particularly kinases and inflammation mediators, by occupying both hydrophilic and hydrophobic binding pockets [2] [7].
This hybrid scaffold exemplifies advanced bioisosteric principles in modern drug design. The oxolane ring serves as a conformational constraint tool, bioisosterically replacing flexible alkyl chains or planar aromatic systems to improve target selectivity and metabolic resistance [4] [9]. The 5-methyloxolan-2-yl group at C3 of the pyrazole ring mimics saturated furanose configurations in nucleosides, potentially enabling kinase binding while avoiding genotoxic risks associated with furan metabolites [6] [9]. Meanwhile, the hydroxymethyl group (-CH₂OH) at C4 acts as a versatile pharmacophoric element, capable of hydrogen-bond donation/acceptance or transformation into carboxylic acids, esters, and amides without significant steric perturbation [4] [5]. In silico analyses of analogous structures predict favorable drug-like properties: topological polar surface area (TPSA) ≈ 50-60 Ų, LogP ≈ 0.5-1.5, and 2-4 rotatable bonds—aligning with Lipinski/Veber rule compliance for oral bioavailability [4]. These attributes make the scaffold a versatile template for optimizing absorption, distribution, and target engagement across therapeutic areas.
Pyrazole-based therapeutics have evolved significantly since their initial discovery, with over 40 FDA-approved drugs now incorporating this core [3] [7]. The journey began with simple antipyretics (e.g., antipyrine, 1883) and evolved through COX-2 inhibitors (e.g., celecoxib, 1999) to contemporary kinase-targeted agents like RET and CHK1 inhibitors [2] [6]. The strategic incorporation of oxygen heterocycles—particularly oxolanes—emerged as a response to pharmacokinetic challenges in early pyrazole drugs, which often exhibited high crystallinity and poor solubility [9]. Modern examples include the CHK1 inhibitor (R)-5-((5-(1-methyl-1H-pyrazol-4-yl)-4-(methylamino)pyrimidin-2-yl)amino)-3-(piperidin-3-yloxy)picolinonitrile, where a pyrazole moiety contributes to sub-nanomolar potency [6]. Similarly, pyrazole-oxolane hybrids in RET kinase inhibitors demonstrate efficacy against solvent-front mutants resistant to first-generation therapies [2]. This evolution underscores a paradigm shift from incidental discovery to rational hybridization, positioning scaffolds like [1-methyl-3-(5-methyloxolan-2-yl)-1H-pyrazol-4-yl]methanol as next-generation templates for addressing unresolved therapeutic challenges.
CAS No.: 1256-86-6
CAS No.: 481-34-5
CAS No.: 36064-19-4
CAS No.: 107419-07-8
CAS No.: 18097-67-1
CAS No.: